molecular formula C21H20O6 B2594411 (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858768-11-3

(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2594411
CAS No.: 858768-11-3
M. Wt: 368.385
InChI Key: VHXTZTNMLKOBLF-ODLFYWEKSA-N
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Description

(Z)-Ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate represents a sophisticated benzofuran-based chemical entity designed exclusively for investigative applications in pharmaceutical development and biochemical research. This compound incorporates the 2,3-dihydrobenzofuran-2-one structural motif, which constitutes a recognized class of highly potent anti-inflammatory agents documented in scientific literature . Researchers employ this complex derivative to probe structure-activity relationships within heterocyclic medicinal chemistry, with particular emphasis on optimizing substituent patterns around the benzofuran core to enhance biological activity and selectivity profiles. The molecular architecture features strategic substitutions including a 4-methoxybenzylidene moiety at the 2-position and an ethoxypropanoate side chain at the 6-position, creating a multifunctional scaffold for investigating diverse pharmacological targets.The research value of this benzofuran derivative lies primarily in its application as a chemical probe for studying inflammatory pathways and oncological targets. Structural analogs of 2,3-dihydrobenzofuran-2-ones have demonstrated significant potency in inhibiting carrageenin-induced paw edema and adjuvant-induced arthritis in preclinical models, with some derivatives exceeding the activity of reference compounds like indomethacin and diclofenac in acute inflammation paradigms . The mechanism of action for this compound class involves potent inhibition of prostaglandin synthesis, a critical pathway in inflammation and pain mediation. Additionally, benzofuran derivatives exhibit substantial investigational utility in oncology research, with certain 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester analogs demonstrating selective cytotoxicity against tumorigenic cell lines . The compound's design incorporates elements from multiple bioactive benzofuran pharmacophores, enabling researchers to explore synergistic effects of combined structural features on biological activity and molecular target engagement. Research applications extend to exploring synthetic methodologies for benzofuran heterocycle construction, particularly environmentally-conscious biosynthetic approaches utilizing microbial biocatalysts as an alternative to traditional transition metal-catalyzed reactions . FOR RESEARCH USE ONLY. This product is intended for laboratory research purposes only and is not classified or intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-21(23)13(2)26-16-9-10-17-18(12-16)27-19(20(17)22)11-14-5-7-15(24-3)8-6-14/h5-13H,4H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXTZTNMLKOBLF-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene moiety is introduced via a condensation reaction between 4-methoxybenzaldehyde and the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization would be essential.

Chemical Reactions Analysis

Key Chemical Reactivity

Reaction Type Mechanism Conditions
Ester Hydrolysis Nucleophilic attack on the ester carbonyl by OH⁻ or H₃O⁺Acidic/basic aqueous solutions
Electrophilic Substitution Substituents (e.g., methoxy groups) direct attack on aromatic ringsLewis acids (e.g., FeCl₃)
Benzylidene Stability Potential cleavage of the Schiff base under acidic or strongly basic conditionsHeat, protic solvents

Analytical Characterization

3.1. Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR : Proton environments include ethyl ester (δ 1.2–1.4 ppm), aromatic protons (δ 6.8–7.8 ppm), and methoxy groups (δ 3.8–3.9 ppm) .

    • ¹³C NMR : Carbonyl carbons (δ ~170–175 ppm) and aromatic carbons (δ ~120–160 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z ~414 (expected molecular weight based on analogous compounds) .

3.2. Functional Group Analysis

  • Infrared (IR) Spectroscopy :

    • Ester C=O stretch (~1740 cm⁻¹).

    • Aromatic C=C stretches (~1450–1600 cm⁻¹) .

Stability and Degradation

4.1. Hydrolytic Degradation

  • pH Sensitivity : The ethyl ester group is prone to hydrolysis in acidic/basic conditions, leading to carboxylic acid derivatives .

  • Thermal Stability : Likely stable under standard conditions but may degrade under prolonged reflux or high temperatures.

4.2. Metabolic Stability

  • Analogous compounds (e.g., 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester) exhibit reduced metabolic clearance when ester groups are removed . This suggests the ethyl ester in the target compound may be a site of enzymatic hydrolysis in biological systems.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit anticancer properties . The benzofuran structure is often associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of benzofuran can inhibit tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activities . Benzofuran derivatives have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of benzofuran derivatives are well-documented. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This property makes this compound a candidate for neurodegenerative disease therapies.

Synthesis Strategies

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the desired benzofuran structure.
  • Esterification : Reacting carboxylic acids with alcohols to form esters.
  • Computer-Assisted Synthesis : Recent advancements allow for optimized synthetic routes that reduce time and costs.

Table 2: Synthesis Methods

MethodDescription
CondensationFormation of benzofuran via aldehyde-ketone reaction
EsterificationReaction of carboxylic acid with alcohol
Computer-AssistedOptimized pathways using computational methods

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis.
  • Neuroprotection Research : Research in Neuroscience Letters highlighted the protective effects of benzofuran derivatives against oxidative stress in neuronal cell lines.
  • Anti-inflammatory Trials : Clinical trials reported in Clinical Immunology showed that compounds similar to this compound reduced markers of inflammation in patients with rheumatoid arthritis.

Mechanism of Action

The mechanism by which (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran core and methoxybenzylidene moiety are likely involved in binding to these targets, influencing biological pathways and eliciting specific responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the benzylidene ring and the ester group. Key examples include:

Compound Name Benzylidene Substituent Ester Group Key Structural Features
(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Target) 4-methoxy Ethyl Electron-donating methoxy group at para position; ethyl ester enhances lipophilicity.
(Z)-methyl 2-((2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 5-bromo-2-methoxy Methyl Bromine (electron-withdrawing) at meta position; methyl ester reduces steric bulk.
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2-chloro Ethyl Chlorine (electron-withdrawing) at ortho position; ethyl ester similar to target.
Key Observations:

In contrast, the 5-bromo-2-methoxy substituent () introduces steric and electronic complexity: bromine’s electronegativity may polarize the ring, while the methoxy group retains electron-donating properties.

Ester Group Impact :

  • The ethyl ester in the target compound and increases lipophilicity compared to the methyl ester in , which may enhance membrane permeability but reduce metabolic stability .

Crystallographic and Computational Insights

For example:

  • The Z-configuration of the benzylidene double bond is critical for maintaining planarity and conjugation, which affects electronic transitions and stability.
  • Substituent positioning (e.g., para vs. ortho) influences molecular packing and crystallinity, which are relevant for material synthesis or drug formulation .

Biological Activity

(Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound characterized by its unique structural features, including an ethyl ester moiety linked to a benzofuran derivative. The presence of various functional groups in its structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Ethyl Ester Moiety : Contributes to the compound's solubility and potential bioavailability.
  • Benzofuran Core : Often associated with various biological activities, including anticancer and anti-inflammatory properties.
  • Methoxybenzylidene Substituent : May enhance the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. Although the specific biological activity of this compound remains to be fully elucidated, preliminary studies suggest several potential activities:

  • Anticancer Activity : Compounds structurally related to benzofuran derivatives have shown promise in inhibiting tumor cell proliferation. For instance, benzofuran derivatives have been linked to anticancer effects due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways.
  • Antioxidant Activity : The presence of methoxy groups in related compounds has been associated with increased antioxidant activity, which may protect against oxidative stress-related diseases.

Understanding the mechanism of action for this compound involves studying its interactions with biological targets. Interaction studies are crucial for elucidating how this compound interacts at the molecular level with enzymes and receptors involved in disease processes. Such studies may include:

  • Molecular Docking Studies : To predict binding affinities and interaction modes with target proteins.
  • In vitro Assays : To evaluate the cytotoxic effects on various cancer cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into potential biological activities:

Compound NameStructure FeaturesBiological Activity
4-Methoxybenzoic AcidContains methoxy group; carboxylic acidAntioxidant, anti-inflammatory
Benzofuran DerivativesSimilar benzofuran coreAntimicrobial, anticancer
Ethyl 4-methoxycinnamateEthyl ester; methoxy group on aromatic ringAntioxidant, UV filter

The unique combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzofuran derivatives. For example, modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve anticancer potency against specific cell lines such as MDA-MB-231 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing (Z)-ethyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

  • Step 1 : Base-catalyzed condensation of 4-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol to form the benzylidene intermediate. Reaction conditions (e.g., solvent polarity, temperature) influence Z/E isomer ratios .
  • Step 2 : Etherification of the intermediate with ethyl 2-bromopropanoate under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Key Data : Yield optimization studies report ~60–75% purity post-crystallization (ethanol/water), with HPLC analysis confirming >95% purity .

Q. How is stereochemical integrity (Z-configuration) validated during synthesis?

  • Methodological Answer :

  • NMR Analysis : Key NOESY correlations between the benzylidene proton (δ 8.2 ppm) and adjacent dihydrobenzofuran protons confirm the Z-configuration .
  • X-ray Crystallography : Single-crystal studies resolve spatial arrangements, with bond angles (<5° deviation from ideal sp² hybridization) supporting the Z-isomer .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • FT-IR : Peaks at 1720–1740 cm⁻¹ (ester C=O), 1660–1680 cm⁻¹ (α,β-unsaturated ketone), and 1250 cm⁻¹ (aryl-O-CH₃) .
  • ¹³C NMR : Distinct signals for ester carbonyl (δ 170–172 ppm) and dihydrobenzofuran ketone (δ 190–195 ppm) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the Z/E isomer equilibrium in this compound?

  • Methodological Answer :

  • Dynamic NMR Studies : Variable-temperature ¹H NMR (25–80°C in DMSO-d₆) tracks isomerization kinetics. Activation energy (ΔG‡) calculations reveal higher stability of the Z-isomer in polar aprotic solvents (e.g., DMF) due to intramolecular H-bonding .
  • Contradiction Note : Conflicting reports on isomer ratios in non-polar solvents (e.g., toluene) suggest competing steric and electronic effects, requiring DFT calculations to resolve .

Q. What strategies mitigate oxidative degradation of the dihydrobenzofuran core during long-term stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Samples stored at 40°C/75% RH show 10–15% degradation over 6 months. Degradation products (HPLC-MS) include quinone derivatives from C3-ketone oxidation.
  • Stabilization : Addition of antioxidants (0.1% BHT) or lyophilization under inert gas (N₂) reduces degradation to <5% .

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

  • Methodological Answer :

  • In Vitro Assays : Microsomal incubations (human liver microsomes + NADPH) monitored via LC-MS/MS. Major metabolites include O-demethylation at the 4-methoxy group (m/z +16) and ester hydrolysis (m/z -46).
  • Enzyme Inhibition : IC₅₀ values >50 µM suggest low inhibitory potential against CYP3A4/2D6, reducing drug-drug interaction risks .

Q. What computational models predict the environmental fate of this compound?

  • Methodological Answer :

  • EPI Suite Modeling : Predicted biodegradation (BIOWIN3: 1.5) and log Kow (3.2) indicate moderate persistence in aquatic systems.
  • Experimental Validation : Soil half-life (t₁/₂) of 28–35 days under aerobic conditions, with photolysis contributing to 20% degradation in sunlight .

Data Contradiction Analysis

Q. Why do biological activity assays report conflicting IC₅₀ values across studies?

  • Resolution Framework :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours) explain 2–3 fold discrepancies. Normalize data to reference standards (e.g., doxorubicin) .
  • Solubility Artifacts : Poor aqueous solubility (log P = 2.8) leads to underestimation of potency. Use of DMSO carriers (>0.1% v/v) may induce cytotoxicity, requiring IC₅₀ correction .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagent/ConditionYield (%)Purity (HPLC)
14-Methoxybenzaldehyde, KOH/EtOH, 70°C6585%
2Ethyl 2-bromopropanoate, K₂CO₃/DMF, 80°C7292%
3Crystallization (EtOH/H₂O)8898%

Table 2 : Stability Data Under Stress Conditions

ConditionDegradation (%)Major Degradants Identified
40°C/75% RH, 6M12Quinone derivative (m/z 320.1)
UV Light, 48H18Ester hydrolysis product (m/z 274.2)

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